methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core hexahydrocycloocta[b]thiophene structure, followed by the introduction of the pyrazole and carbamothioyl groups. The final step involves the methylation of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: This type of reaction involves the replacement of one functional group with another, which can be useful for creating derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities with the pyrazole moiety of the compound and are known for their broad range of biological activities.
Indole Derivatives: Indole compounds also feature a fused ring system and are widely studied for their pharmacological properties.
Thiophene Derivatives: These compounds contain a sulfur atom in a five-membered ring and are known for their electronic properties.
Uniqueness
Methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its combination of multiple heterocyclic structures, which may confer distinct chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable target for further research and development.
Properties
Molecular Formula |
C18H21IN4O3S2 |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
methyl 2-[(4-iodo-2-methylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21IN4O3S2/c1-23-14(11(19)9-20-23)15(24)21-18(27)22-16-13(17(25)26-2)10-7-5-3-4-6-8-12(10)28-16/h9H,3-8H2,1-2H3,(H2,21,22,24,27) |
InChI Key |
UENRKJWOWNNSDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC |
Origin of Product |
United States |
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